N-(pyrimidin-2-ylmethyl)cyclopropanamine
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Overview
Description
N-(pyrimidin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C8H11N3. It is characterized by the presence of a pyrimidine ring attached to a cyclopropane ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-ylmethyl)cyclopropanamine typically involves the reaction of pyrimidine derivatives with cyclopropanamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine group, followed by nucleophilic substitution with a pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyrimidin-2-ylmethyl)cyclopropanone, while reduction could produce N-(pyrimidin-2-ylmethyl)cyclopropylamine .
Scientific Research Applications
N-(pyrimidin-2-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit quorum sensing pathways by binding to key proteins involved in bacterial communication. This disruption can prevent biofilm formation and reduce bacterial virulence . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)alkyl/arylamides: These compounds share a similar pyrimidine structure but differ in the alkyl or aryl groups attached to the amine.
Pyrimidin-2-amine derivatives: These compounds have a pyrimidine ring with an amine group at the 2-position, similar to N-(pyrimidin-2-ylmethyl)cyclopropanamine.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-(pyrimidin-2-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C8H11N3/c1-4-9-8(10-5-1)6-11-7-2-3-7/h1,4-5,7,11H,2-3,6H2 |
InChI Key |
CLDBXWFCACDBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NC=CC=N2 |
Origin of Product |
United States |
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